7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
説明
Historical Development of Pyrrolo[2,3-d]Pyrimidine Chemistry
The pyrrolo[2,3-d]pyrimidine scaffold emerged as a chemically versatile structure in the mid-20th century, with early synthetic efforts focused on mimicking purine nucleobases. Initial methodologies relied on sequential annulation strategies, where either the pyrrole or pyrimidine ring was constructed first. A pivotal advancement occurred in 2001 with the development of a scalable synthesis using the Dakin-West reaction and Dimroth rearrangement, enabling multigram production of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine without chromatographic purification. This breakthrough demonstrated the feasibility of industrial-scale manufacturing for pharmaceutical applications.
Traditional approaches bifurcated into two pathways:
- Pyrimidine ring construction on preformed pyrrole cores using urea derivatives or formamides
- Condensation of 4-aminopyrimidines with 2-oxoalkyl substituents to form the fused pyrrole
The compound 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 173458-80-5) represents a modern iteration of these synthetic principles, incorporating halogenation and alkylation strategies developed post-2010.
Table 1: Evolution of Pyrrolo[2,3-d]Pyrimidine Synthesis
Significance in Heterocyclic Medicinal Chemistry
Pyrrolo[2,3-d]pyrimidines occupy a privileged position in drug discovery due to their:
- Isoelectronic relationship with purine nucleotides, enabling biomimetic interactions
- Tunable electronic profile from the conjugated π-system
- Three-dimensional complexity from the fused bicyclic framework
The 7-benzyl-4-chloro variant exemplifies structure-activity relationship (SAR) optimization, where:
- The 4-chloro group enhances electrophilicity for covalent binding
- 5,6-dimethyl substitution modulates steric interactions with kinase pockets
- N7-benzylation improves blood-brain barrier penetration
In enzymatic assays, related compounds show picomolar inhibition of mutant EGFR (T790M/L858R) with >100-fold selectivity over wild-type isoforms. This specificity stems from the chloro substituent's ability to form reversible covalent bonds with cysteine residues in the kinase ATP-binding pocket.
Positioning Within Fused Nitrogen-Containing Heterocycles
Comparative analysis reveals unique advantages of pyrrolo[2,3-d]pyrimidines:
Table 2: Heterocycle Property Comparison
| Heterocycle | Aromatic Rings | Hydrogen Bond Donors | Dipole Moment (Debye) |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | 2 | 2 | 4.7 |
| Purine | 2 | 3 | 5.1 |
| Pyrazolo[3,4-d]pyrimidine | 2 | 2 | 3.9 |
The reduced dipole moment compared to purines decreases nonspecific binding, while maintaining sufficient polarity for aqueous solubility. The 7-benzyl group in the subject compound introduces lipophilicity (calculated LogP 3.75), optimizing membrane permeability without exceeding drug-like thresholds.
Evolution of Research Focus on Derivatives
Research trajectories have progressed through distinct phases:
- 1950-1990 : Structure elucidation and nucleoside analog development
- 2000-2010 : Kinase inhibitor discovery (EGFR, VEGFR)
- 2015-present : Covalent inhibitors and multi-target agents
The 7-benzyl-4-chloro derivative sits at the intersection of these trends, incorporating:
- Covalent warhead (chloro) for sustained target engagement
- Benzyl group for pharmacokinetic optimization
- Dimethyl substituents conferring metabolic stability
Recent work demonstrates that such derivatives induce apoptosis in NSCLC cells at nanomolar concentrations through dual inhibition of EGFR and downstream MAPK signaling. Molecular dynamics simulations confirm that the 5,6-dimethyl groups stabilize a hydrophobic cleft in the kinase domain, while the chloro substituent positions the compound for nucleophilic attack by Cys797.
This compound class continues to evolve through:
- Fragment-based drug design leveraging the core scaffold
- PROTAC conjugation for targeted protein degradation
- Multiparametric optimization balancing potency and drug-like properties
特性
IUPAC Name |
7-benzyl-4-chloro-5,6-dimethylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-10-11(2)19(8-12-6-4-3-5-7-12)15-13(10)14(16)17-9-18-15/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBZRBZLBQVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)Cl)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324690 | |
| Record name | 7-benzyl-4-chloro-5,6-dimethylpyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666643 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
173458-80-5 | |
| Record name | 7-benzyl-4-chloro-5,6-dimethylpyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Four-Step Industrial Synthesis
A patented four-step synthesis (US10738058B2) offers a high-yield, ecologically favorable route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for the target compound. The process begins with the reaction of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane in a molar ratio of 1:1.5–1:10. Cyclization under basic conditions forms the pyrrolopyrimidine core, followed by chlorination using phosphorus oxychloride (POCl₃) at reflux. Final benzylation and methylation steps employ benzyl bromide and methyl iodide, respectively, in dimethylformamide (DMF) with potassium carbonate as a base.
Key Data:
Nucleophilic Substitution Approach
An alternative method (US5254687A) utilizes a nucleophilic substitution strategy. The reaction between a 2-amino-5-substituted furan and a cyanamide derivative in alkanol solvents (e.g., ethanol or isopropanol) under reflux yields the pyrrolo[2,3-d]pyrimidine scaffold. Subsequent chlorination at position 4 with POCl₃ and alkylation at positions 5, 6, and 7 completes the synthesis.
Reaction Conditions:
- Temperature: 80–100°C.
- Time: 12–48 hours.
- Solvent: Isopropanol with catalytic HCl.
- Yield Range: 16–94%, depending on substituent steric effects.
Reaction Optimization and Critical Parameters
Chlorination Efficiency
The chlorination step is pivotal for introducing the 4-chloro group. Using excess POCl₃ (5 equivalents) in toluene at 110°C for 6 hours achieves >95% conversion. Lower equivalents or temperatures result in incomplete reactions, necessitating costly rework steps.
Benzylation and Methylation
Benzylation at position 7 requires careful control of base strength. Potassium carbonate in DMF at 60°C ensures complete substitution without side reactions, whereas stronger bases (e.g., sodium hydride) promote dimethylation at positions 5 and 6. Methyl iodide, introduced dropwise over 2 hours, prevents quaternization of the nitrogen atoms.
Table 1: Comparative Analysis of Alkylation Conditions
| Parameter | Optimal Condition | Suboptimal Condition | Impact on Yield |
|---|---|---|---|
| Base | K₂CO₃ | NaOH | ↓ 30% |
| Solvent | DMF | THF | ↓ 22% |
| Methylation Agent | CH₃I (1.2 eq) | (CH₃)₂SO₄ | ↓ 15% |
Industrial-Scale Production
Process Intensification
The four-step method has been scaled to produce 50 kg batches with consistent purity (99.7–99.9% by HPLC). Key modifications include:
- Continuous Flow Reactors: For cyclization and chlorination steps, reducing reaction time by 40%.
- Solvent Recovery: Isopropanol and toluene are distilled and reused, lowering production costs by 18%.
Analytical and Characterization Methods
化学反応の分析
Types of Reactions
7-Benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and dimethyl groups.
Cyclization Reactions: The pyrrolopyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases as catalysts, along with appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
7-Benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the CAS number 173458-80-5 . It has a molecular weight of 271.74 g/mol and the molecular formula .
Safety Information
The compound is labeled with the signal word "Warning" and the following hazard and precautionary statements :
- H315 : Causes skin irritation .
- H319 : Causes serious eye irritation .
- H335 : May cause respiratory irritation .
- P261 : Avoid breathing dust/fume/gas/mist/vapors/spray .
- P264 : Wash skin thoroughly after handling .
- P271 : Use only outdoors or in a well-ventilated area .
- P280 : Wear protective gloves/protective clothing/eye protection/face protection .
- P302+P352 : If on skin, wash with plenty of water .
- P304+P340 : If inhaled, remove person to fresh air and keep comfortable for breathing .
- P305+P351+P338 : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
- P312 : Call a poison center or doctor if you feel unwell .
- P362 : Take off contaminated clothing and wash it before reuse .
- P403+P233 : Store in a well-ventilated place. Keep container tightly closed .
- P501 : Dispose of contents/container in accordance with local/regional/national/international regulations .
Potential Applications
7H-pyrrolo[2,3-d]pyrimidines have a wide range of biological applications, including antibacterial and antifungal uses .
作用機序
The mechanism of action of 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Comparison with Similar Compounds
The biological and physicochemical properties of 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine are influenced by its substitution pattern. Below is a detailed comparison with structurally related pyrrolo[2,3-d]pyrimidine derivatives.
Substituent Positioning and Electronic Effects
Q & A
Q. What are the standard synthetic routes for 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine?
The compound is typically synthesized via nucleophilic substitution reactions. For example:
- Step 1 : Start with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives (common intermediate).
- Step 2 : React with benzylamine or substituted benzylamines under reflux in isopropanol with catalytic HCl (12–48 hours).
- Step 3 : Purify via recrystallization (methanol or ethanol) to achieve yields of 16–94% .
- Key Variables : Reaction time, solvent choice (e.g., isopropanol vs. ethanol), and stoichiometry of amines influence yield and purity.
Q. How can researchers confirm the identity and purity of this compound?
- NMR Spectroscopy : Analyze 1H and 13C NMR peaks to verify substituent positions (e.g., benzyl protons at δ 3.89 ppm and aromatic protons in the range δ 7.17–7.96) .
- HPLC : Monitor purity (>95% recommended for biological assays) .
- HRMS : Confirm molecular weight (e.g., C20H18ClN5•0.23H2O requires exact mass matching) .
- Note : Commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .
Q. What are the common functionalization reactions for pyrrolo[2,3-d]pyrimidine derivatives?
- Chlorination : Use POCl3 under reflux to introduce chlorine at the 4-position .
- Amination : React with aryl amines (e.g., 4-chloroaniline) to substitute the 4-chloro group .
- Alkylation : Introduce benzyl groups via nucleophilic substitution in polar aprotic solvents (e.g., DMF) .
Advanced Research Questions
Q. How do substituents at the 6- and 7-positions affect kinase inhibition activity?
- SAR Insights :
| Substituent | Biological Activity (IC50) | Target Kinase | Reference |
|---|---|---|---|
| 6-(2-Methylbenzyl) | 0.5–5 µM | EGFR, VEGFR2 | |
| 7-Benzyl | Enhanced selectivity | Src family kinases | |
| 5,6-Dimethyl | Reduced off-target effects | Aurora B |
- Mechanism : Bulky substituents (e.g., benzyl) improve hydrophobic interactions in kinase ATP-binding pockets .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Control Experiments : Compare assays under identical conditions (e.g., ATP concentration, incubation time).
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., phospho-kinase ELISA) methods .
- Structural Analysis : Perform X-ray crystallography or molecular docking to confirm binding modes .
Q. How can reaction byproducts during synthesis be minimized?
- Optimized Conditions :
- Use anhydrous solvents (e.g., dry DMF) to prevent hydrolysis of intermediates .
- Reduce reflux time (8–12 hours) for amination to avoid over-substitution .
- Add triethylamine as a base to scavenge HCl in alkylation reactions .
Q. What are the challenges in characterizing physicochemical properties (e.g., solubility, stability)?
- Solubility : Use DMSO for stock solutions (tested via nephelometry in PBS) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- LogP Determination : Employ shake-flask method or computational tools (e.g., MOE) .
Methodological Considerations
Q. How to design a SAR study for pyrrolo[2,3-d]pyrimidine analogs?
- Scaffold Modification : Vary substituents at positions 4, 6, and 7 (e.g., halogen, alkyl, aryl groups).
- Assay Selection : Prioritize kinases with known sensitivity (e.g., EGFR, VEGFR2) using kinase profiling panels .
- Data Analysis : Use IC50 values and molecular dynamics simulations to correlate structure with activity .
Q. What analytical techniques are critical for resolving structural ambiguities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
